molecular formula C7H7N3O B2893972 [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol CAS No. 1824117-63-6

[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol

Cat. No.: B2893972
CAS No.: 1824117-63-6
M. Wt: 149.153
InChI Key: DEEGMDYVNHVMRX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methanol group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method utilizes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, aqueous sulfuric acid, glacial acetic acid, and selenium dioxide . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield dibromomethyl derivatives .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-3,5,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEGMDYVNHVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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